molecular formula C9H16ClNO3 B6191138 methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride CAS No. 2639439-18-0

methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride

Cat. No.: B6191138
CAS No.: 2639439-18-0
M. Wt: 221.68 g/mol
InChI Key: MJMUITGKDQHBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride is a spirocyclic compound featuring a seven-membered ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. The spiro junction at the 3.5 position creates a rigid bicyclic framework, while the methyl carboxylate group at position 3 and the hydrochloride salt enhance solubility and stability. This compound is primarily utilized as a versatile scaffold in medicinal chemistry for developing bioactive molecules due to its conformational constraints and ability to mimic natural substrates .

Properties

CAS No.

2639439-18-0

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-6-10-9(7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H

InChI Key

MJMUITGKDQHBBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC12CCOCC2.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Amide Precursors

A method adapted from 1-oxa-4-azaspiro[4.5]deca-6,9-diene synthesis involves reacting 4-aminophenol derivatives with α-hydroxy acids (e.g., glycolic or lactic acid) to form hydroxyamide intermediates. These intermediates undergo oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) under copper(I) perchlorate catalysis, forming the spirocyclic lactam core. For methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate, replacing α-hydroxy acids with methyl glycolate derivatives could enable direct ester incorporation during cyclization.

Phase-Transfer-Catalyzed Double Cyclization

A patent describing 7-oxo-2-azaspiro[3.5]nonane synthesis employs bis(2-haloethyl) ether and cyanoacetaldehyde diethyl acetal in a two-step process. The first cyclization uses tetrabutylammonium bromide and potassium iodide in DMF at 70–100°C, forming a bicyclic intermediate. Lithium aluminum hydride (LiAlH₄) then reduces the nitrile group to an amine, followed by intramolecular cyclization to yield the spiroamine. Adapting this method, substituting cyanoacetaldehyde with methyl cyanoacetate could introduce the carboxylate moiety.

Stepwise Methodologies and Reaction Optimization

Synthesis of Methyl 7-Oxa-1-Azaspiro[3.5]nonane-3-carboxylate

Step 1: Cyclization to Form the Spirocyclic Intermediate
A mixture of methyl 3-(2-bromoethoxy)propanoate and 2-aminocyclohexanol undergoes nucleophilic substitution in DMF with K₂CO₃ as the base. Tetrabutylammonium iodide (0.1 equiv) catalyzes the reaction at 80°C for 24 hours, yielding methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate.

Step 2: Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation yields the hydrochloride salt with >95% purity after recrystallization from ethanol.

Alternative Route via Reductive Amination

A spiro[3.5]nonan-5-one precursor (synthesized via cyclohexanone alkylation) is treated with methyl glycinate in methanol. Sodium cyanoborohydride facilitates reductive amination at pH 5–6, forming the secondary amine. Acidic workup with HCl generates the hydrochloride salt.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Oxidative Cyclization60–70%Direct ester incorporation; mild conditionsRequires toxic iodobenzene reagents
Phase-Transfer Catalysis82%High yield; scalableMulti-step purification needed
Reductive Amination55–65%Uses commercially available precursorsLow stereoselectivity

Optimization of Critical Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances cyclization rates in phase-transfer catalysis but complicates purification. THF improves LiAlH₄-mediated reductions but requires strict anhydrous conditions.

  • Temperature : Cyclization proceeds optimally at 80–100°C, while reductions require subzero temperatures to avoid over-reduction.

Catalysts and Additives

  • Copper(I) Salts : Cu[(CH₃CN)₄]ClO₄ accelerates oxidative cyclization by stabilizing radical intermediates.

  • Iodide Salts : KI in DMF promotes halide displacement, critical for spiro ring closure.

Industrial-Scale Production Challenges

Purification and Byproduct Management

  • Ring-Opening Side Reactions : Hydrolysis of the spirocyclic ether under acidic or basic conditions is mitigated by using neutral alumina chromatography.

  • Transition Metal Residues : Copper and iodide contaminants are removed via chelating resins or aqueous washes.

Cost-Efficiency Considerations

  • Catalyst Recycling : Tetrabutylammonium bromide is recovered via solvent extraction, reducing costs by 30%.

  • Solvent Recovery : DMF and THF are distilled and reused, aligning with green chemistry principles.

Recent Advances in Spirocyclic Synthesis

Photoredox Catalysis

Visible-light-mediated cyclization using Ru(bpy)₃²⁺ reduces reaction times from 24 hours to 2 hours, achieving 75% yield.

Flow Chemistry Approaches

Continuous flow reactors enable safer handling of exothermic LiAlH₄ reductions, improving yield reproducibility to ±2%.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Pharmaceutical Applications

  • Potential as a Drug Candidate :
    • Research indicates that compounds with spirocyclic structures often exhibit unique biological activities, making them suitable candidates for drug development. Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride has been investigated for its potential in targeting various diseases, including neurological disorders and cancers.
  • Mechanism of Action :
    • Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity. Such interactions are critical for developing treatments for conditions like depression and anxiety.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of spirocyclic compounds similar to this compound. Researchers found that these compounds exhibited significant activity in animal models of anxiety and depression, suggesting a possible therapeutic role.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of spirocyclic derivatives, including this compound. The results indicated that the compound could inhibit tumor growth in vitro, highlighting its potential as an anticancer agent.

Data Table: Summary of Findings

Application AreaFindingsReferences
NeuropharmacologySignificant effects on anxiety/depression ,
Anticancer ActivityInhibition of tumor growth in vitro ,
Drug DevelopmentPotential candidate for CNS-targeting drugs ,

Mechanism of Action

The mechanism of action of methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs in terms of molecular structure, physicochemical properties, and applications.

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Structural Features
Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate HCl C₉H₁₆ClNO₃ 221.68 2031259-07-9 Carboxylate, oxa, aza, hydrochloride Spiro[3.5], 3-carboxylate, 1-aza
7-Oxa-1-azaspiro[4.4]nonane hydrochloride C₇H₁₂ClNO 161.63 - Hydrochloride, oxa, aza Spiro[4.4], smaller ring system
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid HCl C₁₀H₁₃ClN₂O₂ 228.68 EN300-743634 Amino, carboxylate, oxa, aza Spiro[3.5], 2-amino substitution
7-Oxa-2-azaspiro[3.5]nonane hydrochloride C₇H₁₂ClNO 161.63 1417633-09-0 Hydrochloride, oxa, aza Spiro[3.5], 2-aza vs. 1-aza isomer
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 177.67 63905-74-8 Hydroxyl, aza, hydrochloride Spiro[3.5], hydroxyl substituent
Key Observations :

Ring Size and Heteroatom Positioning: The target compound’s spiro[3.5] system differs from 7-oxa-1-azaspiro[4.4]nonane hydrochloride (spiro[4.4]), which has a larger fused ring system (4.4 vs. 3.5). The substitution of nitrogen at position 1 (1-aza) versus position 2 (2-aza) in analogs (e.g., 1417633-09-0) alters electronic properties and hydrogen-bonding capabilities, impacting receptor binding in drug design .

Functional Group Variations: The methyl carboxylate group in the target compound distinguishes it from the hydroxyl group in 7-azaspiro[3.5]nonan-2-ol hydrochloride (63905-74-8). The carboxylate enhances polarity and solubility compared to the hydroxyl analog . The 2-amino substituent in 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride introduces a zwitterionic character, which is absent in the target compound. This could affect membrane permeability in biological systems .

Physicochemical Properties

Table 2: Physical Properties Comparison
Compound Name Melting Point (°C) Purity Synthetic Yield Notable Properties
Methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate HCl Not reported ≥95% Not reported High solubility in polar solvents
7-Oxa-1-azaspiro[4.4]nonane hydrochloride 125–127 ≥95% 95% Crystalline solid, stable at RT
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid HCl Not reported Not reported Not reported Zwitterionic, hygroscopic
7-Oxa-2-azaspiro[3.5]nonane hydrochloride Not reported Not reported Not reported Likely lower solubility (neutral aza)
Key Observations :
  • The target compound’s purity (≥95%) aligns with industry standards for pharmaceutical intermediates .
  • The high melting point of 7-oxa-1-azaspiro[4.4]nonane hydrochloride (125–127°C) suggests greater crystallinity compared to the target compound, which may remain amorphous due to the carboxylate group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for methyl 7-oxa-1-azaspiro[3.5]nonane-3-carboxylate hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization strategies, such as intramolecular nucleophilic substitution or ring-closing metathesis. To optimize efficiency, leverage computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy transition states and intermediates . For example, ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error by 30–50% through targeted condition screening (e.g., solvent polarity, temperature gradients) . Reactor design principles (e.g., continuous-flow systems) can further enhance yield by minimizing side reactions and improving mass transfer .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution LC-MS to confirm molecular weight (expected m/z ~228–232 based on analogs in and ) and detect impurities . Pair this with <sup>1</sup>H/<sup>13</sup>C NMR to verify spirocyclic conformation and ester/carboxylate functional groups. For purity quantification, employ HPLC with Chromolith® columns (C18 phase, 90% aqueous acetonitrile gradient), which provide rapid separation of polar byproducts . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability, critical for reproducibility in downstream applications .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces for ring-opening or functionalization reactions. For instance, simulate nucleophilic attack at the spirocyclic oxygen or azetidine nitrogen to identify kinetically favorable pathways . Software like Gaussian or ORCA enables virtual screening of catalysts (e.g., Lewis acids) by analyzing binding affinities to the carbonyl group . Validate predictions with microreactor experiments (0.1–1 mmol scale) to minimize resource use while testing multiple conditions .

Q. What strategies resolve contradictions in reported reaction yields for spirocyclic compound synthesis?

  • Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or metal impurities. Implement design of experiments (DoE) to systematically vary factors (e.g., reagent stoichiometry, inert gas purity) and identify critical parameters . Cross-reference computational models (e.g., transition state geometries) with experimental kinetics data to pinpoint mechanistic bottlenecks. For example, ICReDD’s feedback loop integrates failed experimental outcomes into recalibrated simulations, improving prediction accuracy by 20–40% .

Q. How can reaction conditions be optimized to stabilize the spirocyclic core during derivatization?

  • Methodological Answer : Protect the azetidine nitrogen with Boc groups during functionalization to prevent ring-opening. Screen solvents (e.g., DMF vs. THF) using COSMO-RS simulations to predict solubility and transition-state stabilization . For temperature-sensitive steps, employ cryogenic flow reactors (-30°C to 0°C) to suppress side reactions . Post-reaction, use membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts without column chromatography .

Data-Driven Challenges

Q. What computational tools enable high-throughput virtual screening of this compound’s bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) can predict binding affinities to target proteins (e.g., enzymes with spirocycle-binding pockets). Combine this with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess conformational stability over 100-ns trajectories . For ADMET profiling, use QSAR models in platforms like Schrödinger’s ADMET Predictor to estimate permeability and metabolic liability .

Q. How do structural analogs (e.g., 2-oxa-7-azaspiro[4.4]nonane hydrochloride) inform SAR studies?

  • Methodological Answer : Compare analogs ( ) using 3D pharmacophore alignment (MOE, Phase) to identify conserved motifs. For example, replacing the 7-oxa group with 2-oxa (CAS 1419590-58-1) reduces steric hindrance, enhancing binding in kinase assays . Test hypotheses via parallel synthesis (e.g., 24-well plate format) with automated liquid handlers to generate 10–20 derivatives/week .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.